molecular formula C24H20ClFN6O B2587837 (1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone CAS No. 1326935-93-6

(1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone

Cat. No.: B2587837
CAS No.: 1326935-93-6
M. Wt: 462.91
InChI Key: WJTXLQWWGOUIII-UHFFFAOYSA-N
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Description

(1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C24H20ClFN6O and its molecular weight is 462.91. The purity is usually 95%.
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Biological Activity

The compound (1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone , often referred to as a triazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including pharmacological profiles, structure-activity relationships (SAR), and relevant case studies.

Molecular Characteristics

PropertyValue
Molecular FormulaC22H17ClFN5O
Molecular Weight421.86 g/mol
LogP3.2003
Polar Surface Area59.311 Ų
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1

The compound features a triazole ring, which is known for its role in various biological activities, including antifungal and anticancer properties. The presence of chlorophenyl and fluorophenyl groups enhances its lipophilicity and biological interactions.

Antimicrobial Activity

Triazole derivatives are widely recognized for their antimicrobial properties. Studies have demonstrated that compounds with similar structures exhibit significant activity against various pathogens:

  • Antifungal Activity : Compounds similar to the target compound have shown effective inhibition against fungi such as Candida albicans and Aspergillus fumigatus. For instance, a related triazole demonstrated a minimum inhibitory concentration (MIC) of 0.0156–0.5 μg/mL against ten fungal strains .
  • Antibacterial Activity : Triazoles have also been reported to possess antibacterial properties. A study found that certain triazole derivatives exhibited MIC values ranging from 0.125–8 μg/mL against Staphylococcus aureus, Escherichia coli, and other Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively researched. The target compound's structure suggests possible interactions with cancer cell signaling pathways:

  • Cell Line Studies : In vitro studies on related triazole compounds have shown cytotoxic effects on various cancer cell lines, including HeLa (cervical cancer), Caco-2 (colon cancer), and others, with IC50 values indicating significant antiproliferative activity .
  • Mechanism of Action : Triazoles may exert their anticancer effects through the inhibition of key enzymes involved in tumor growth and proliferation, such as histone deacetylases (HDAC) and carbonic anhydrases (CA) .

Structure-Activity Relationship (SAR)

The SAR of triazole compounds indicates that modifications to the triazole ring and substituents significantly affect biological activity:

  • Substituent Effects : The presence of electron-donating groups on the phenyl rings appears to enhance antimicrobial activity, while larger alkyl chains may reduce potency .
  • Hybrid Compounds : Recent studies have explored hybrid compounds combining triazoles with other pharmacophores, leading to improved biological profiles against resistant bacterial strains .

Case Study 1: Antifungal Efficacy

A recent study evaluated a series of triazole derivatives for antifungal activity against clinical isolates of Candida species. The most potent compound showed an MIC of 0.031 μg/mL, significantly outperforming standard antifungal agents like fluconazole .

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer properties of a triazole derivative in breast cancer models. Results indicated that the compound induced apoptosis in MCF-7 cells via mitochondrial pathways, with IC50 values around 15 μM .

Properties

IUPAC Name

[1-(4-chlorophenyl)-5-pyridin-3-yltriazol-4-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClFN6O/c25-18-7-9-19(10-8-18)32-23(17-4-3-11-27-16-17)22(28-29-32)24(33)31-14-12-30(13-15-31)21-6-2-1-5-20(21)26/h1-11,16H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJTXLQWWGOUIII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=C(N(N=N3)C4=CC=C(C=C4)Cl)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClFN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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